N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that features a benzamide core with various substituents, including a fluoro group, a nitro group, a methoxy group, and a methylsulfanyl group
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-14-8-10(23-2)4-5-11(14)15(19)17-13-7-9(18(20)21)3-6-12(13)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNSEVAVBXSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of the methoxy group.
Thiomethylation: Introduction of the methylsulfanyl group.
Amidation: Formation of the benzamide core by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, while the methoxy and methylsulfanyl groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-nitrophenyl)methanesulfonamide
- 2-fluoro-5-nitrophenyl isocyanate
Uniqueness
N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
